molecular formula C14H14N2O3 B14491191 4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl acetate CAS No. 64360-23-2

4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl acetate

Cat. No.: B14491191
CAS No.: 64360-23-2
M. Wt: 258.27 g/mol
InChI Key: IKHPBLPIBSHEOA-UHFFFAOYSA-N
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Description

4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl acetate is a compound belonging to the pyrazole family, which is known for its diverse biological activities Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl acetate typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with acetic anhydride. The reaction is usually carried out under reflux conditions with a suitable catalyst, such as sodium acetate, to facilitate the acetylation process . The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher efficiency and yield. The use of automated systems also minimizes human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: The compound has shown potential as an antioxidant and anticancer agent.

    Medicine: Pyrazole derivatives are being explored for their potential use in treating various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl acetate involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may induce apoptosis in cancer cells by activating p53-mediated pathways . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-phenyl-1H-pyrazol-5-yl acetate
  • 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
  • 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine

Uniqueness

4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl acetate stands out due to its unique combination of acetyl and pyrazole moieties, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry.

Properties

CAS No.

64360-23-2

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

(4-acetyl-5-methyl-2-phenylpyrazol-3-yl) acetate

InChI

InChI=1S/C14H14N2O3/c1-9-13(10(2)17)14(19-11(3)18)16(15-9)12-7-5-4-6-8-12/h4-8H,1-3H3

InChI Key

IKHPBLPIBSHEOA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C(=O)C)OC(=O)C)C2=CC=CC=C2

Origin of Product

United States

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